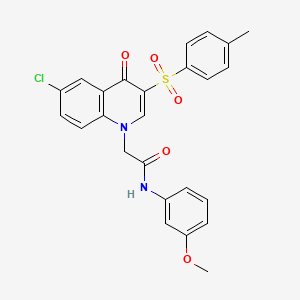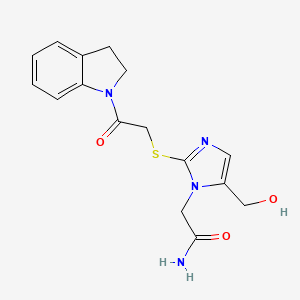![molecular formula C14H13F3N4O3S B2490491 ethyl 2-[(3-{[3-(trifluoromethyl)benzoyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate CAS No. 866010-94-8](/img/structure/B2490491.png)
ethyl 2-[(3-{[3-(trifluoromethyl)benzoyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, starting with simple precursors that are gradually built up to more complex structures. For example, the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate can yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. This compound can then undergo further reactions, such as cyclization in the presence of sodium hydroxide or acid, to form triazole or thiadiazole derivatives, showcasing the versatility in synthetic routes (Maliszewska-Guz et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 2-[(3-{[3-(trifluoromethyl)benzoyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate has been studied using various spectroscopic techniques. For instance, the spectroscopic characterization of new synthesized heterocyclic aromatic organic compounds reveals detailed information about their molecular structure, confirmed by X-ray structure analysis (Saidj et al., 2022).
Chemical Reactions and Properties
Compounds containing the triazole ring are known to undergo various chemical reactions. The reactivity can be attributed to the presence of nucleophilic sites on the ring, which can engage in reactions with electrophiles. For instance, the synthesis of 1-substituted 3-amino-1H-1,2,4-triazoles from ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate showcases the reactivity of such compounds, involving formimidamide formation followed by a thermal monocyclic rearrangement (Shen & Zhang, 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, can be influenced by the functional groups present. For example, the crystal structure is often analyzed using X-ray diffraction, which provides insights into the arrangement of molecules in the solid state and the intermolecular interactions that dictate the physical properties (Karczmarzyk et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are key to understanding the potential applications of these compounds. Studies such as those involving the synthesis and reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different derivatives highlight the chemical versatility and potential for creating a wide array of functional molecules (Mohamed, 2021).
Scientific Research Applications
1. Chemical Synthesis and Modification
Ethyl 2-[(3-{[3-(trifluoromethyl)benzoyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate and related compounds are primarily used in chemical synthesis and modification processes. For instance, ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate serves as a precursor in synthesizing various triazole and thiadiazole derivatives. These derivatives have been explored for their pharmacological properties, especially their effects on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005). Similarly, a general method for synthesizing 1-substituted 3-amino-1H-1,2,4-triazoles involves the use of ethyl compounds as intermediates, highlighting the compound's role in facilitating complex chemical transformations (Shen & Zhang, 2015).
2. Antioxidant and Antimicrobial Properties
Some derivatives of this compound have been tested for their antioxidant and antimicrobial properties. For example, a specific synthesis involving ethyl 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide and acetophenone resulted in a compound with antioxidant abilities higher than the control, butylated hydroxytoluene (Šermukšnytė et al., 2022). Furthermore, the antimicrobial activities of various synthesized compounds, including ethyl 2-(1H Benzo [d] [1, 2, 3] triazole –1-yl] acetate, have been evaluated, demonstrating their potential in combating microbial infections (Saini et al., 2009).
properties
IUPAC Name |
ethyl 2-[[5-[[3-(trifluoromethyl)benzoyl]amino]-1H-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3S/c1-2-24-10(22)7-25-13-19-12(20-21-13)18-11(23)8-4-3-5-9(6-8)14(15,16)17/h3-6H,2,7H2,1H3,(H2,18,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVQQDMTLYQKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NNC(=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(3-{[3-(trifluoromethyl)benzoyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-chloro-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-3-methylbenzamide](/img/structure/B2490408.png)


![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2490412.png)
![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2490413.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2490414.png)

![methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B2490417.png)
![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2490420.png)
![N-(4-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2490421.png)
![Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate](/img/structure/B2490422.png)

![N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2490425.png)
